2-[(3-Methylphenyl)formamido]propanoic acid
Description
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBSQWRBLPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)formamido]propanoic acid typically involves the reaction of 3-methylbenzoyl chloride with alanine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)formamido]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used; for example, using hydroxide ions would yield the corresponding alcohol.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-[(3-Methylphenyl)formamido]propanoic acid typically involves the reaction of 3-methylbenzoyl chloride with alanine in the presence of a base such as triethylamine. This method can be scaled for industrial production using automated reactors to ensure consistent quality and yield.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a valuable building block in organic synthesis.
Biology
Research is ongoing to explore the biological activity of this compound. Studies suggest that it interacts with specific enzymes, potentially influencing metabolic pathways. Its structure may allow it to act as an inhibitor or activator in enzymatic reactions, which is crucial for understanding its biological roles.
Medicine
The pharmaceutical potential of this compound is significant. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties, similar to other propanoic acid derivatives used in pain management . Ongoing research aims to clarify its efficacy and safety profile as a therapeutic agent.
Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of similar compounds derived from propanoic acid. These compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting that this compound may have similar effects .
Enzyme Interaction Studies
Research focusing on enzyme inhibition has shown that derivatives of this compound can inhibit cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE), indicating potential therapeutic applications .
Antimicrobial Activity
Preliminary findings suggest that related compounds exhibit antimicrobial properties against various bacterial strains, indicating a broad-spectrum efficacy that could be explored further for developing new antimicrobial agents .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Intermediate for organic synthesis |
| Biology | Potential enzyme interactions |
| Medicine | Investigated for anti-inflammatory and analgesic properties |
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(3-Methylphenyl)formamido]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Biological Activity
2-[(3-Methylphenyl)formamido]propanoic acid, with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 3-methylbenzoyl chloride with alanine in the presence of a base like triethylamine. This synthetic route ensures a high yield and purity suitable for biological assays.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-methylbenzoyl)amino]propanoic acid |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 1397001-97-6 |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It can act as an inhibitor or activator, influencing various biochemical pathways. The exact mechanisms depend on the target proteins involved, which are still under investigation.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, flavonoids derived from similar structures have shown promising antiproliferative effects against various cancer cell lines, indicating a potential for this compound as an anticancer agent .
Anti-inflammatory Effects
Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study evaluated various derivatives of propanoic acid in leukemic HL60 cells, revealing that modifications at specific positions could enhance biological activity. Although not directly tested on this compound, these findings suggest that structural variations can significantly impact efficacy against cancer cells .
- Enzyme Interaction : Research has shown that similar compounds can selectively inhibit enzymes involved in cancer progression. For example, structural analogs were found to bind effectively to the active sites of specific kinases, suggesting that this compound may exhibit similar interactions .
Comparative Analysis
A comparison with other compounds in its class highlights its unique properties:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential anticancer and anti-inflammatory | Enzyme inhibition and receptor modulation |
| 3-Methylflavone | Antiproliferative | Inhibition of cell cycle progression |
| 4-(3-methyl-2-thienyl)phenylpropionic acid | Anti-inflammatory | Cytokine modulation |
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Methylphenyl)formamido]propanoic acid?
Methodological Answer: The synthesis of aryl-substituted propanoic acid derivatives typically involves coupling a substituted phenyl group to a propanoic acid backbone. For formamido derivatives like this compound, a plausible route includes:
Acylation : React 3-methylbenzamide with a propanoic acid derivative (e.g., 2-aminopropanoic acid) using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
This approach is analogous to the nucleophilic substitution method described for synthesizing 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, where functional group compatibility and reaction conditions (e.g., aqueous/organic solvents) are critical .
Q. How can researchers confirm the purity of this compound using spectroscopic methods?
Methodological Answer: Purity validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with reference data. For example, the methyl group in the 3-methylphenyl moiety should resonate at ~2.3 ppm (singlet), while the formamido proton appears at ~8.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (calculated for : 207.0895). Gas-phase ion clustering data, as seen in sodium adduct studies of similar compounds, can also confirm molecular weight .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1700 cm) and N-H bend (~1550 cm).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the common impurities associated with this compound, and how are they identified?
Methodological Answer: Impurities in arylpropanoic acids often arise from incomplete reactions or side products. For example:
- Unreacted intermediates : Residual 3-methylbenzamide or 2-aminopropanoic acid.
- Isomeric byproducts : 2-[(4-Methylphenyl)formamido]propanoic acid due to positional isomerism.
Identification Methods : - HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against known impurities (e.g., EP-grade impurities like 2-(4-Ethylphenyl)propanoic acid) .
- LC-MS : Detect low-abundance impurities via fragmentation patterns.
Advanced Research Questions
Q. What strategies are used to resolve contradictions in crystallographic data for structural analogs?
Methodological Answer: Crystallographic discrepancies (e.g., bond lengths, hydrogen bonding) in analogs like 3-[4-(Trifluoromethyl)phenyl]propanoic acid can be addressed by:
High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
Disorder Modeling : Apply refinement techniques (e.g., PART instructions in SHELXL) for disordered groups like rotating methyl or trifluoromethyl moieties .
Validation Tools : Use checkCIF (IUCr) to assess geometric outliers and hydrogen-bonding consistency.
Q. How to design experiments to assess its enzyme inhibitory activity?
Methodological Answer: To evaluate enzyme inhibition (e.g., cyclooxygenase or proteases):
Kinetic Assays :
- IC Determination : Incubate the compound with the enzyme (e.g., 10 nM–100 µM) and measure residual activity using fluorogenic substrates.
- Mechanism Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
Control Groups : Include positive controls (e.g., ibuprofen for COX inhibition) and negative controls (DMSO vehicle).
This approach mirrors studies on 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid, which explored enzyme interactions via kinetic profiling .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer: Computational strategies include:
Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., COX-2). Parameterize force fields using crystallographic data from analogs like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and free energy (MM-PBSA analysis).
Pharmacophore Modeling : Align functional groups (formamido, carboxylic acid) with known active sites, referencing InChIKey-derived structural descriptors .
Q. Notes
- Methodological answers integrate synthesis, analytical, and computational protocols from peer-reviewed sources.
- Advanced questions emphasize experimental design and data reconciliation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
